4-{Thieno[3,2-b]pyridin-7-yl}morpholine
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Overview
Description
4-{Thieno[3,2-b]pyridin-7-yl}morpholine is a heterocyclic compound that features a thienopyridine core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Thieno[3,2-b]pyridin-7-yl}morpholine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents like toluene and catalysts such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{Thieno[3,2-b]pyridin-7-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-{Thieno[3,2-b]pyridin-7-yl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{Thieno[3,2-b]pyridin-7-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators in inflammatory pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thienopyridine core but differ in their functional groups and applications.
Thieno[2,3-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-{Thieno[3,2-b]pyridin-7-yl}morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-thieno[3,2-b]pyridin-7-ylmorpholine |
InChI |
InChI=1S/C11H12N2OS/c1-3-12-9-2-8-15-11(9)10(1)13-4-6-14-7-5-13/h1-3,8H,4-7H2 |
InChI Key |
GGCRASXCNMNBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=NC=C2)C=CS3 |
Origin of Product |
United States |
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